![molecular formula C22H22N2OS B216211 3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B216211.png)
3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant research attention due to its potential therapeutic applications. This compound is also known as DPTBP and has been synthesized using various methods.
Scientific Research Applications
DPTBP has been studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. In vitro studies have shown that DPTBP can inhibit the aggregation of tau protein, which is implicated in Alzheimer's disease. DPTBP has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Mechanism of Action
The mechanism of action of DPTBP is not fully understood, but it is believed to involve the inhibition of protein aggregation. In vitro studies have shown that DPTBP can inhibit the aggregation of tau protein by binding to its microtubule-binding domain. DPTBP has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in Parkinson's disease.
Biochemical and Physiological Effects:
DPTBP has been shown to have neuroprotective effects in animal models of Parkinson's disease. In one study, DPTBP was able to protect dopaminergic neurons from oxidative stress-induced cell death. DPTBP has also been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using DPTBP in lab experiments is its ability to inhibit protein aggregation, which is a common feature of many neurodegenerative diseases. However, one limitation is that the mechanism of action of DPTBP is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of DPTBP. One area of research could focus on optimizing the synthesis method to improve the yield and purity of DPTBP. Another area of research could focus on elucidating the mechanism of action of DPTBP, which would provide insights into its potential therapeutic applications. Additionally, future studies could investigate the efficacy of DPTBP in animal models of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Synthesis Methods
DPTBP can be synthesized using a variety of methods, including the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields DPTBP as a white solid with a melting point of 179-181°C.
properties
Product Name |
3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
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Molecular Formula |
C22H22N2OS |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C22H22N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,24,25) |
InChI Key |
VOZITPYNXPMQKO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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